2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazole ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Scientific Research Applications
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an antagonist at dopamine and serotonin receptors, contributing to its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used for its antibacterial activity.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia.
Uniqueness
2-(2-Methylpiperazin-1-yl)-1,3-benzoxazoledihydrochloride is unique due to its specific combination of a benzoxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
2803863-39-8 |
---|---|
Molecular Formula |
C12H17Cl2N3O |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2-(2-methylpiperazin-1-yl)-1,3-benzoxazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3O.2ClH/c1-9-8-13-6-7-15(9)12-14-10-4-2-3-5-11(10)16-12;;/h2-5,9,13H,6-8H2,1H3;2*1H |
InChI Key |
SSIWQSQGTXMFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC3=CC=CC=C3O2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.